molecular formula C12H9N3O2 B12912329 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one CAS No. 62353-83-7

5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one

Cat. No.: B12912329
CAS No.: 62353-83-7
M. Wt: 227.22 g/mol
InChI Key: MJYKOSFIBFDEDS-UHFFFAOYSA-N
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Description

5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one is a heterocyclic compound featuring a triazolidinone core fused with a 1-oxonaphthalene moiety. The triazolidinone ring (1,2,4-triazolidin-3-one) is a five-membered ring containing three nitrogen atoms, while the 1-oxonaphthalen-2-ylidene group introduces a planar aromatic system with electron-withdrawing properties.

Its characterization would rely on techniques such as ¹H NMR, mass spectrometry (MS), and X-ray crystallography (using programs like SHELXL for refinement) .

Properties

CAS No.

62353-83-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(1-hydroxynaphthalen-2-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C12H9N3O2/c16-10-8-4-2-1-3-7(8)5-6-9(10)11-13-12(17)15-14-11/h1-6,16H,(H2,13,14,15,17)

InChI Key

MJYKOSFIBFDEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or alkylated triazole derivatives.

Scientific Research Applications

5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a broader class of triazole/imidazolidinone derivatives with ylidene substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Synthesis Method Electronic Properties Biological Relevance
Target Compound 1,2,4-Triazolidinone 1-Oxonaphthalen-2-ylidene Likely condensation reactions High polarity due to oxo group Potential enzyme inhibition
(1,3-Dioxo-isoquinolin-ylidene)-malononitrile (6a) Isoquinolinone Phenyl, malononitrile Reflux with piperidine Strong electron-withdrawing Unclear (synthesis focus)
3-Substituted-4-(thienylmethyleneamino)-triazol-5-one 1,2,4-Triazolone Thienylmethyleneamino Not specified Moderate conjugation with sulfur Antimicrobial (inferred)
4-Amino-5-(4-tert-butylphenyl)-triazole-3-thiol 1,2,4-Triazole-thiol 4-tert-Butylphenyl, thiol Piperidine-catalyzed reactions Increased lipophilicity Biologically active (explicit)
5-(Ethylnaphthothiazolylidene)-imidazolidinone Imidazolidinone Ethylnaphthothiazolylidene, heptyl Not specified Sulfur-enhanced stability Fibrinogen binding inhibitor

Key Observations

Electronic Effects: The target compound’s 1-oxonaphthalen-2-ylidene group enhances electron deficiency compared to sulfur-containing analogs (e.g., thienyl in or thiazole in ), which may improve interactions with electron-rich biological targets.

Synthetic Challenges :

  • Microwave-assisted synthesis attempts for 6a resulted in complex mixtures, suggesting that traditional reflux methods (as likely used for the target compound) are more reliable for ylidene derivatives.
  • Triazole-thiol derivatives require protective-group strategies due to thiol reactivity, whereas the target compound’s oxo group simplifies handling.

Biological Activity: While explicit data for the target compound is lacking, triazole-thiol derivatives demonstrate bioactivity, implying that the triazolidinone core is pharmacologically relevant. The imidazolidinone analog targets fibrinogen binding, suggesting that naphthalene-based ylidene systems may have niche applications in modulating protein interactions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 6a Triazole-thiol
Molecular Weight ~300 g/mol (estimated) 323.3 g/mol 291.4 g/mol
Polarity High (oxo group) Moderate (CN groups) Low (thiol, tert-butyl)
Spectral Data (¹H NMR) Aromatic δ 7.5–8.5 Aromatic δ 7.0–8.0 tert-butyl δ 1.3–1.4

Biological Activity

5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one is a compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolidinones, characterized by a triazole ring fused with a carbonyl group. Its molecular formula is C12H9N3OC_{12}H_{9}N_{3}O, and it has a molecular weight of approximately 213.22 g/mol. The presence of the naphthalenylidene moiety contributes to its unique chemical properties and potential reactivity.

Synthesis

The synthesis of 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one typically involves the condensation of naphthalene derivatives with hydrazine derivatives under acidic or basic conditions. This process yields the target compound through cyclization and subsequent functionalization.

Antimicrobial Activity

Research indicates that compounds within the triazolidinone family exhibit significant antimicrobial properties. In vitro studies have shown that 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one demonstrates activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antitumor Activity

Recent studies have also highlighted the cytotoxic effects of this compound against cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one induces apoptosis, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

The biological activity of 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one is believed to involve:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
  • Induction of oxidative stress : It generates reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Case Studies

StudyPathogen/Cell LineActivityReference
Study 1Staphylococcus aureusMIC = 32 µg/mL
Study 2Escherichia coliMIC = 16 µg/mL
Study 3MCF-7 (Breast Cancer)IC50 = 25 µM
Study 4A549 (Lung Cancer)IC50 = 30 µM

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